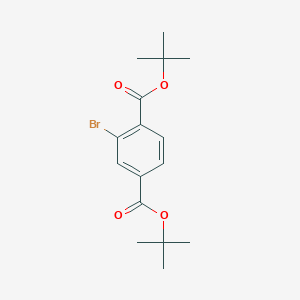

Di-tert-butyl 2-bromoterephthalate

CAS No.:

Cat. No.: VC18313324

Molecular Formula: C16H21BrO4

Molecular Weight: 357.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H21BrO4 |

|---|---|

| Molecular Weight | 357.24 g/mol |

| IUPAC Name | ditert-butyl 2-bromobenzene-1,4-dicarboxylate |

| Standard InChI | InChI=1S/C16H21BrO4/c1-15(2,3)20-13(18)10-7-8-11(12(17)9-10)14(19)21-16(4,5)6/h7-9H,1-6H3 |

| Standard InChI Key | AMZXLHLFMQNNGH-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)C1=CC(=C(C=C1)C(=O)OC(C)(C)C)Br |

Introduction

Chemical Structure and Physicochemical Properties

Di-tert-butyl 2-bromoterephthalate (C₁₆H₂₁BrO₄) features a terephthalate backbone substituted with a bromine atom at the 2-position and tert-butyl ester groups at both carboxyl positions. The tert-butyl groups confer steric bulk, enhancing the compound’s stability against hydrolysis and thermal degradation . The bromine atom introduces electronic effects, polarizing the aromatic ring and making it susceptible to nucleophilic aromatic substitution or cross-coupling reactions.

Key Properties:

-

Molecular Weight: 373.24 g/mol

-

Boiling Point: Estimated >250°C (based on analogous di-tert-butyl esters)

-

Solubility: Likely soluble in nonpolar solvents (e.g., THF, ethyl acetate) due to tert-butyl groups .

Synthetic Methodologies

Bromination of Di-tert-butyl Terephthalate

A plausible route involves brominating di-tert-butyl terephthalate. Electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃) could introduce bromine at the 2-position. The tert-butyl esters act as directing groups, favoring para substitution relative to each ester .

Example Reaction:

Direct Esterification of 2-Bromoterephthalic Acid

An alternative approach involves esterifying 2-bromoterephthalic acid with tert-butanol under acidic conditions. Transesterification catalysts, such as p-toluenesulfonic acid (PTSA), may accelerate the reaction :

Purification: Flash chromatography (heptane:ethyl acetate gradients) or recrystallization from ethanol/water mixtures can isolate the product .

Applications in Organic Synthesis

Monomer for Functional Polymers

Di-tert-butyl 2-bromoterephthalate may serve as a monomer in polymer chemistry. The bromine atom enables post-polymerization modifications, such as Suzuki-Miyaura couplings, to introduce functional groups (e.g., aryl, vinyl). For example, copolymerization with styrene or acrylonitrile could yield brominated ABS analogs with enhanced flame retardancy.

Intermediate in Pharmaceutical Synthesis

The bromine substituent facilitates cross-coupling reactions to construct biaryl systems, common in drug scaffolds. For instance, palladium-catalyzed couplings with boronic acids could generate biphenyl derivatives for antiviral or anticancer agents .

Comparative Analysis of Di-tert-butyl Esters

Research Gaps and Future Directions

Despite its synthetic potential, limited data exist on Di-tert-butyl 2-bromoterephthalate’s biological activity, environmental impact, or large-scale production. Future studies should:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume